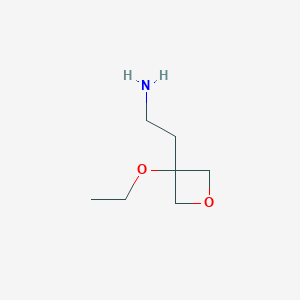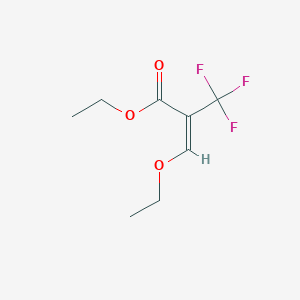
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is a derivative of the 1,3,5-triazine family, known for its unique chemical structure and significant applications in various fields. The compound features a trifluoromethyl group, an amino group, and a cyclohexylamino group attached to the triazine ring, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction proceeds through the following steps:
Step 1: Cyanuric chloride is reacted with ammonia to introduce the amino group at the 2-position.
Step 2: The intermediate product is then reacted with cyclohexylamine to introduce the cyclohexylamino group at the 4-position.
Step 3: Finally, the trifluoromethyl group is introduced at the 6-position using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.
Oxidation and Reduction: The amino and cyclohexylamino groups can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted triazines, imines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-s-triazine: Used clinically to treat various cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and industrial applications.
Propriétés
Numéro CAS |
788-01-2 |
|---|---|
Formule moléculaire |
C10H14F3N5 |
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
2-N-cyclohexyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H3,14,15,16,17,18) |
Clé InChI |
UUXCYVRANZSYQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





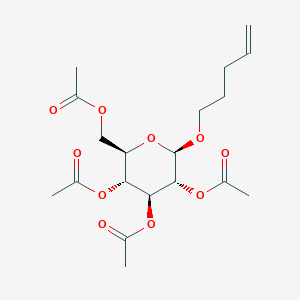

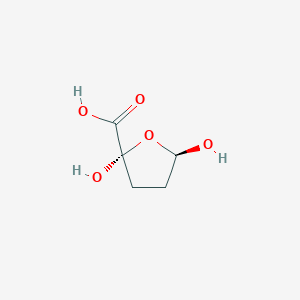
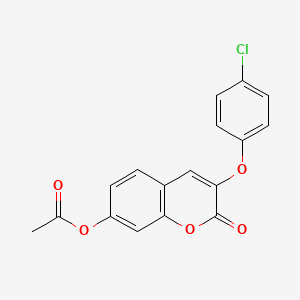
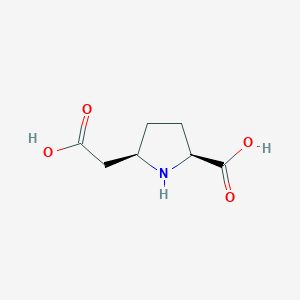
![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
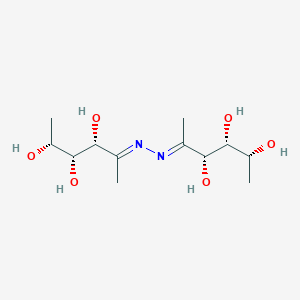

![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
